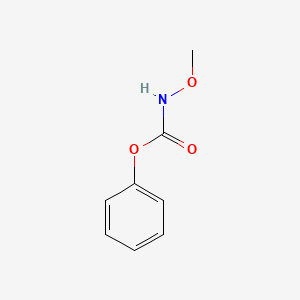

Phenyl methoxycarbamate

Description

Significance of Carbamate (B1207046) Scaffolds in Modern Organic Synthesis

Carbamate scaffolds are integral to modern organic synthesis due to their versatility. nih.govacs.org They are recognized for their role as protecting groups for amines and amino acids, a crucial function in peptide synthesis. nih.govacs.org The stability of the carbamate group under various reaction conditions, including acidic and basic environments, as well as hydrogenation, makes it a reliable choice for protecting sensitive amino functionalities. nih.gov Common alkoxycarbonyl protecting groups include Benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc). highfine.comnih.gov

Beyond their protective role, carbamates serve as key intermediates in the synthesis of a wide array of organic molecules. researchgate.net Their amide-ester hybrid nature imparts good chemical and proteolytic stability, making them valuable as peptide bond surrogates in medicinal chemistry. nih.govacs.org This is particularly important for enhancing the metabolic stability and cell permeability of peptide-based drugs. nih.govacs.org Furthermore, the carbamate moiety can act as a directing group in organic reactions, facilitating regioselective transformations on aromatic rings through processes like directed ortho-metalation. nih.govacs.org

The following table provides an overview of commonly used carbamate protecting groups in organic synthesis:

| Protecting Group | Abbreviation | Common Deprotection Conditions |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H2/Pd-C), strong acids |

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis |

| 2,2,2-Trichloroethoxycarbonyl | Troc | Zn/acetic acid |

Distinctive Features of Phenyl Methoxycarbamate and Related Structures in Chemical Research

This compound, with the chemical formula C8H9NO3, possesses a unique combination of a phenyl ring, a methoxy (B1213986) group, and a carbamate linkage. guidechem.com This specific arrangement of functional groups influences its chemical reactivity and potential applications. The presence of the N-methoxy group is a key feature, differentiating it from more common N-alkyl or N-aryl carbamates. The methoxycarbonyl group attached to the nitrogen can influence the electronic properties and reactivity of the molecule, making it a subject of interest in various organic reactions. cymitquimica.com

In the context of directed ortho-metalation (DoM), aryl O-carbamates are recognized as powerful directing groups. nih.govacs.org The carbamate functionality can coordinate with organolithium bases, facilitating deprotonation at the ortho position of the phenyl ring. nih.govuwindsor.ca This allows for the introduction of a wide range of electrophiles specifically at that position, providing a powerful tool for the synthesis of substituted aromatic compounds. nih.govcdnsciencepub.com While the N,N-diethylcarbamate is a commonly used directing group, the N-methoxycarbamate offers a different electronic and steric environment that can modulate the reactivity and outcome of such transformations. nih.govnih.gov For instance, phenyl N-methoxycarbamates have been employed as arene reagents in rhodium-catalyzed C-H bond olefination, where the carbamate acts as a traceless directing group to afford phenol-tethered olefins. nih.govrsc.org

Evolution of Research Interest in this compound Chemistry

Initial interest in carbamates was largely driven by their applications in agriculture as pesticides and in the polymer industry. nih.govacs.org In medicinal chemistry, they were recognized for their role in drug design, often as part of prodrug strategies or as key structural motifs in bioactive molecules. nih.govresearchgate.net

More recently, research has increasingly focused on the synthetic utility of specific carbamate structures like this compound. The development of advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling and C-H activation reactions, has opened new avenues for the application of these compounds. The use of this compound as a substrate in rhodium-catalyzed atroposelective C-H olefination to generate axially chiral trisubstituted styrenes is a testament to this evolution. nih.govrsc.org This reaction highlights the potential of the N-methoxycarbamate group to act as a traceless directing group, a feature of significant interest in modern synthetic chemistry for improving atom economy and synthetic efficiency. nih.govrsc.org

Furthermore, the fungicidal properties of molecules containing the methoxycarbamate moiety, such as pyraclostrobin, have spurred research into related structures. oup.comjustia.com Pyraclostrobin, a strobilurin fungicide, acts by inhibiting mitochondrial respiration in fungi. oup.comresearchgate.net This has led to the design and synthesis of novel compounds incorporating the this compound scaffold or similar substructures with the aim of discovering new and more effective fungicides. acs.orgacs.org The continuous exploration of the chemical space around this compound and its derivatives is expected to yield further innovations in both synthetic methodology and the development of new functional molecules.

Structure

3D Structure

Properties

CAS No. |

85989-62-4 |

|---|---|

Molecular Formula |

C8H9NO3 |

Molecular Weight |

167.16 g/mol |

IUPAC Name |

phenyl N-methoxycarbamate |

InChI |

InChI=1S/C8H9NO3/c1-11-9-8(10)12-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |

InChI Key |

WCMDBGGJBGZLDL-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for Phenyl Methoxycarbamate and Its Derivatives

Direct Synthesis Routes to Phenyl Methoxycarbamate

The direct synthesis of this compound can be approached through several pathways, including conceptual biochemical routes and more common phosgene-free industrial methods.

The formation of a methoxycarbamate moiety can be conceptually derived from a two-step process involving N-hydroxylation followed by methylation. This pathway is particularly relevant in understanding the metabolic transformations of related compounds.

The initial step, N-hydroxylation, is a critical activation step in the metabolism of primary aromatic amines, often catalyzed by enzymes like Cytochrome P450 (CYP1A2). nih.gov Theoretical studies on the N-hydroxylation of aromatic amines by CYP1A2 suggest an anionic mechanism involving proton transfer to a ferrous-peroxo species. nih.gov This enzymatic oxidation transforms the amine into a hydroxylamine (B1172632) derivative.

Following N-hydroxylation, the resulting N-hydroxy group can be subjected to methylation to yield the final N-methoxy product. This subsequent O-methylation of the N-hydroxy group completes the formation of the methoxycarbamate structure. While this sequence is a known metabolic pathway for certain carbamates, such as the metabolism of m-tert-butylphenyl N-methylcarbamate where hydroxylation of the N-methyl group occurs, its application as a primary synthetic route in a laboratory setting is less common than other methods. nih.gov

Due to the high toxicity of phosgene, significant research has focused on developing phosgene-free synthetic routes for carbamates, including the closely related and industrially significant methyl N-phenyl carbamate (B1207046) (MPC), a key precursor to diphenylmethane (B89790) diisocyanate (MDI). sciengine.comacs.org These methods often utilize carbon dioxide or its derivatives as a green and safe C1 source. sciengine.com

Key phosgene-free strategies include:

Aminolysis of Dimethyl Carbonate (DMC): This is an attractive route where aniline (B41778) reacts with DMC. rsc.org The primary by-product, methanol (B129727), can be recycled for DMC production. rsc.org However, the reaction requires effective catalysts to enhance the selectivity for carbamoylation over the competing N-methylation, which forms by-products like N-methylaniline. rsc.org

Reaction of Aniline with Methyl Carbamate: This method synthesizes MPC by reacting aniline with methyl carbamate, often in the presence of methanol and a catalyst. lookchem.comresearchgate.net Aniline conversions of over 90% with high selectivity for MPC have been achieved using catalysts like zinc chloride (ZnCl₂). lookchem.comresearchgate.net

Alcoholysis of Urea (B33335) Derivatives: Phenyl urea can undergo alcoholysis with methanol to produce MPC. sciengine.com This route is part of a green process as phenyl urea can be synthesized from urea and aniline. sciengine.com

Oxidative Carbonylation of Aromatic Amines: This process involves reacting amines with carbon monoxide and an oxidant. lookchem.com However, it can be costly and pose safety issues. lookchem.com

The following table summarizes the performance of various catalysts in the phosgene-free synthesis of Methyl N-Phenyl Carbamate (MPC) from aniline and dimethyl carbonate (DMC).

Table 1: Catalytic Performance in the Synthesis of MPC from Aniline and DMC

| Catalyst | Aniline Conversion (%) | MPC Selectivity (%) | MPC Yield (%) | Reference |

|---|---|---|---|---|

| In₂O₃/SiO₂ | 75.98 | 78.24 | 59.45 | sciengine.com |

| PbO/SiO₂ | 91.08 | 90.37 | 82.31 | sciengine.com |

| CeO₂ | 79.2 | 86.7 | - | acs.org |

| CuO-CeO₂ | - | - | - | acs.org |

| Zn/Al/Ce Mixed Oxide | - | - | - | rsc.org |

Functionalization and Derivatization of this compound

The this compound scaffold can be modified to produce a wide range of derivatives or incorporated into larger molecules for various applications.

Substituted phenyl methoxycarbamates are synthesized to modulate the properties of the parent compound. Strategies often involve starting with already substituted precursors.

Reaction of Substituted Phenols: One common method is the reaction of substituted phenols with isocyanates or chloroformates. For example, substituted phenyl N-(2-hydroxybenzyl)carbamates can be prepared by reacting 2-(aminomethyl)phenols with substituted phenyl chloroformates. researchgate.net

Derivatization of the Phenyl Ring: Direct functionalization of the phenyl ring can be achieved through electrophilic substitution reactions. For instance, Methyl [2-(bromomethyl)phenyl]methoxycarbamate is synthesized via bromination using N-Bromosuccinimide. chemicalbook.com

Building from Substituted Precursors: Complex derivatives, such as those containing pyrazole (B372694) moieties, are synthesized from substituted aryl ketones through a multi-step process involving esterification, cyclization, and condensation to yield the final N-methoxycarbamate derivatives. researchgate.netjlu.edu.cn Similarly, thirteen previously unreported substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates were prepared by reacting substituted phenyl N-methylcarbamoyl chlorides with 2-aminobenzyl alcohol. doaj.org

The carbamate group, specifically the O-aryl carbamate, is a powerful tool in organic synthesis, acting as a directed metalation group (DMG). acs.org This functionality allows for the regioselective introduction of substituents onto the aromatic ring, enabling the incorporation of the this compound moiety into more complex structures.

The directed ortho-metalation (DoM) process involves the coordination of a strong base (typically an organolithium reagent) to the heteroatom of the carbamate group. acs.org This facilitates deprotonation at the adjacent ortho position on the phenyl ring, creating a lithiated intermediate. acs.org This intermediate can then react with various electrophiles to yield 1,2-disubstituted products. acs.org

This strategy has been used in the synthesis of complex molecules such as isocoumarins, which are precursors to fungal metabolites like ochratoxin A and B. acs.org Furthermore, O-phenyl-N-methoxy carbamates can be used to direct regioselective C-H olefination of alkynes, demonstrating the utility of this moiety in constructing intricate molecular frameworks.

Catalytic Approaches in this compound Synthesis and Derivatization

Catalysis is crucial for improving the efficiency, selectivity, and environmental footprint of both the synthesis and derivatization of this compound.

Catalysts are central to the phosgene-free synthesis routes. In the reaction of aniline with methyl carbamate, ZnCl₂ has proven effective, leading to an aniline conversion of 90.1% and MPC selectivity of 99.7% at 433 K. lookchem.comresearchgate.net For the aminolysis of DMC, a variety of metal-based catalysts have been explored. Ce-based composite oxides, particularly CuO-CeO₂, show excellent catalytic performance, which is attributed to the presence of Ce³⁺, oxygen vacancies, and weak Lewis acid sites. acs.org Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors have also been employed as effective and recoverable heterogeneous catalysts for MPC synthesis via DMC aminolysis. rsc.org

In derivatization reactions, catalytic methods enable advanced transformations. Chiral rhodium complexes, for example, are used to achieve stereocontrol in the atroposelective C-H olefination of alkynes where O-phenyl-N-methoxy carbamates act as directing groups.

Catalysts are also used in the decomposition of carbamates, which can be considered a derivatization process. In the thermal decomposition of methyl N-phenyl carbamate to produce phenyl isocyanate, various metal oxides have been tested as catalysts. mdpi.com Bismuth(III) oxide (Bi₂O₃) was found to give a superior catalytic performance compared to other oxides like ZnO and Al₂O₃. mdpi.comscite.ai

Table 2: Catalytic Decomposition of Methyl N-Phenyl Carbamate (MPC) at ~200 °C

| Catalyst | MPC Conversion (%) | Main Products | Reference |

|---|---|---|---|

| None (Thermal) | < 10 | - | mdpi.com |

| ZnO | ~ 90 | Aniline, N,N'-diphenylurea | mdpi.com |

| Al₂O₃ | ~ 60 | Aniline, N,N'-diphenylurea | mdpi.com |

| Bi₂O₃ | > 90 | Aniline, N,N'-diphenylurea | mdpi.com |

| Montmorillonite K-10 | > 95 | Aniline, N,N'-diphenylurea | mdpi.com |

Mechanistic Investigations and Kinetic Studies of Phenyl Methoxycarbamate Reactions

C-H Activation and Olefination Mechanisms Directed by Phenyl Methoxycarbamate

The use of phenyl N-methoxycarbamates as substrates in transition metal-catalyzed reactions has enabled significant advances in the synthesis of complex organic molecules. snnu.edu.cnrsc.org Specifically, the carbamate (B1207046) group has been effectively employed as a traceless directing group in rhodium-catalyzed C-H activation and olefination reactions. snnu.edu.cnrsc.org This strategy facilitates the atroposelective synthesis of axially chiral, open-chain trisubstituted olefins, a class of molecules that has been challenging to synthesize due to their relatively low barriers to racemization. snnu.edu.cnrsc.org

The scope of this methodology is broad, accommodating various substituents on the phenyl N-methoxycarbamate ring. snnu.edu.cn However, it has been noted that ortho-substituted O-phenyl methoxycarbamates may fail to react under these conditions, even at elevated temperatures. snnu.edu.cn

Table 1: Scope of Phenyl Methoxycarbamates in Rhodium-Catalyzed Atroposelective C-H Olefination

| Entry | This compound Substituent | Alkyne Partner | Product Yield (%) | Enantiomeric Ratio (e.r.) |

| 1 | H | 1,1-diphenyl-2-propyn-1-ol | 95 | 98:2 |

| 2 | 4-Me | 1,1-diphenyl-2-propyn-1-ol | 89 | 97:3 |

| 3 | 4-F | 1,1-diphenyl-2-propyn-1-ol | 92 | 98:2 |

| 4 | 4-Cl | 1,1-diphenyl-2-propyn-1-ol | 85 | 97:3 |

| 5 | 3-Me | 1,1-diphenyl-2-propyn-1-ol | 93 | 98:2 |

| 6 | 3,5-di-Me | 1,1-diphenyl-2-propyn-1-ol | 91 | 98:2 |

Data compiled from studies on rhodium-catalyzed C-H olefination. snnu.edu.cnrsc.org

Degradation Pathways of Phenyl N-Hydroxycarbamate Analogues

The degradation of phenyl N-hydroxycarbamates and their analogues is highly dependent on the substitution at the nitrogen atom and the pH of the medium. researchgate.netlookchem.com Kinetic studies have revealed distinct mechanistic pathways for these compounds under basic conditions. researchgate.net For phenyl N-hydroxycarbamates, the degradation proceeds to yield the corresponding phenol (B47542) or phenolate (B1203915), carbonate, nitrogen, and ammonia (B1221849) as the final products. researchgate.netlookchem.com In contrast, their N-phenyl analogues, such as N-hydroxy-N-phenylcarbamate, degrade to form phenol, carbonate, aniline (B41778), and azoxybenzene. researchgate.net

The rate of degradation is significantly influenced by the leaving group ability of the phenoxy moiety. This is quantified by the Brønsted coefficient (βlg), which relates the reaction rate to the pKa of the leaving group (the corresponding phenol). researchgate.net

The base-catalyzed degradation of phenyl N-hydroxycarbamates follows an Elimination Unimolecular conjugate Base (E1cB) mechanism. researchgate.netlookchem.com This two-step mechanism is characterized by the initial deprotonation of the substrate to form its conjugate base, followed by the rate-limiting elimination of the leaving group. masterorganicchemistry.com

Evidence for the E1cB mechanism in the hydrolysis of phenyl N-hydroxycarbamates comes from kinetic studies. researchgate.netlookchem.com The plot of the logarithm of the observed rate constant (log kobs) against pH is linear with a unit slope at pH < 9 and pH > 13, while it becomes pH-independent in the range of pH 10-12. researchgate.netlookchem.com This rate profile is characteristic of an E1cB process where the formation of the anionic conjugate base is rapid and reversible, followed by a slower, unimolecular elimination step. masterorganicchemistry.com Further support is provided by the large negative Brønsted coefficient (βlg) values of approximately -1 (at pH 7-13) and -1.53 (at pH > 13), indicating a high degree of bond cleavage to the leaving group in the transition state. researchgate.netlookchem.com The reaction ultimately produces a phenolate and the transient species HO-N=C=O, which further decomposes. researchgate.netlookchem.com

In contrast to the parent phenyl N-hydroxycarbamates, their N-methyl derivatives degrade through a different pathway under mildly basic conditions (pH 7-9). researchgate.netlookchem.com Kinetic studies of these N-methyl-N-hydroxycarbamates indicate a concerted degradation mechanism. researchgate.netlookchem.com In a concerted mechanism, the bond cleavage and bond formation occur in a single step, without the formation of an intermediate.

The evidence for this shift in mechanism is a smaller Brønsted coefficient (βlg) of approximately -0.75. researchgate.netlookchem.com This value suggests that there is less charge development on the leaving group in the transition state compared to the E1cB mechanism, which is consistent with a concerted process. The products of this concerted degradation are the corresponding phenol or phenolate, carbonate, and methylamine. researchgate.netlookchem.com An exception is observed for 4-nitrophenyl N-hydroxy-N-methylcarbamate, where the primary degradation route is a Smiles rearrangement. researchgate.netlookchem.com

Table 2: Mechanistic and Kinetic Data for Carbamate Degradation

| Compound Type | pH Range | Proposed Mechanism | Brønsted Coefficient (βlg) | Final Products |

| Phenyl N-hydroxycarbamates | 7-13 | E1cB | ~ -1.0 | Phenol/phenolate, Carbonate, Nitrogen, Ammonia |

| Phenyl N-hydroxycarbamates | > 13 | E1cB | -1.53 | Phenol/phenolate, Carbonate, Nitrogen, Ammonia |

| Phenyl N-hydroxy-N-methylcarbamates | 7-9 | Concerted | ~ -0.75 | Phenol/phenolate, Carbonate, Methylamine |

Data extracted from kinetic studies on the degradation of N-hydroxycarbamate analogues. researchgate.netlookchem.com

Exploration of Transcarbamoylation and Transurethanization Mechanisms Involving N-Substituted Carbamates

Transcarbamoylation and the synonymous transurethanization are exchange reactions that involve the replacement of the alkoxy group in an N-substituted carbamate with a different alcohol, resulting in a new carbamate structure. researchgate.netrsc.org These reactions are crucial in the context of polyurethane recycling and modification. researchgate.netacs.org The mechanism of this transformation can proceed through two primary pathways: an associative pathway or a dissociative pathway. researchgate.netrsc.org

The associative pathway is analogous to the mechanism of transesterification. researchgate.netrsc.org It involves the nucleophilic attack of an alcohol on the carbonyl carbon of the carbamate. This leads to a tetrahedral intermediate, which then collapses by eliminating the original alkoxy group to form the new carbamate product. This pathway generally requires catalysis, often by bases such as potassium tert-butoxide or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), to enhance the nucleophilicity of the incoming alcohol and facilitate the reaction. rsc.org

The dissociative pathway proceeds through the initial decomposition of the N-substituted carbamate into its constituent isocyanate and alcohol. researchgate.netrsc.org The generated isocyanate is a highly reactive intermediate that subsequently reacts with a different alcohol present in the system to form the new carbamate product. rsc.org This pathway is often favored at higher temperatures. researchgate.net

The choice between the associative and dissociative mechanisms depends on several factors, including the structure of the carbamate, the nature of the alcohol, the catalyst used, and the reaction temperature. researchgate.netrsc.org Generally, the transfer of the carbamate functionality requires more energy than a typical transesterification because the carbonyl carbon in a carbamate is less electrophilic than in an ester. rsc.org

Reaction Path Analysis in Carbamate Formation and Cleavage

Computational and kinetic studies have provided detailed insights into the reaction pathways for both the formation and cleavage of carbamates. acs.orgumich.edumdpi.com

The formation of carbamates from the reaction of amines with carbon dioxide is a fundamental process. acs.orgresearchgate.net The most widely accepted mechanism is the zwitterion mechanism. researchgate.netaidic.itdoi.org This pathway involves the initial nucleophilic attack of the amine on the carbon atom of CO2 to form a zwitterionic intermediate (R2N+H-COO-). researchgate.net This zwitterion is then deprotonated by a second molecule of the amine (acting as a base) to yield the stable carbamate anion and a protonated amine. researchgate.net Kinetic analyses show that for weakly basic amines, the rate-limiting step is the carbon-nitrogen bond formation itself. acs.orgresearchgate.net However, for more basic amines, it is suggested that proton transfer can become the rate-limiting step in both the formation and breakdown of the carbamate. acs.orgresearchgate.net

Computational Chemistry and Theoretical Insights into Phenyl Methoxycarbamate Reactivity

Quantum Chemical Characterization of Phenyl Methoxycarbamate Electronic Structure

The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical calculations are employed to map this structure, providing insights into how and where chemical reactions are likely to occur. Key descriptors include the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the molecular electrostatic potential (MESP).

The FMOs are crucial in predicting a molecule's behavior in chemical reactions. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO is a significant indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap points to higher reactivity and polarizability. nih.govnih.gov For this compound, the lone pairs on the oxygen and nitrogen atoms, as well as the π-system of the phenyl group, are expected to contribute significantly to the HOMO. The LUMO is likely distributed over the carbonyl group and the aromatic ring, making them potential sites for nucleophilic attack.

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net In this compound, the MESP would show a strong negative potential around the carbonyl oxygen, highlighting its role as a hydrogen bond acceptor and a site for electrophilic interaction.

Geometry optimization is a foundational quantum chemical technique used to determine the most stable three-dimensional configuration of a molecule, corresponding to its minimum energy state. nih.gov This process provides precise data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental values to validate the computational model. nih.gov

Below is a table illustrating typical quantum chemical descriptors that would be calculated to characterize the electronic properties of a molecule like this compound. The values are hypothetical for illustrative purposes, as specific experimental or calculated data for this exact compound are not available in the provided sources.

| Quantum Chemical Descriptor | Typical Significance | Expected Characteristics for this compound |

|---|---|---|

| EHOMO (Energy of HOMO) | Electron-donating ability; ionization potential | Relatively high energy due to N/O lone pairs and phenyl π-system |

| ELUMO (Energy of LUMO) | Electron-accepting ability; electron affinity | Located on the carbonyl and phenyl ring |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability nih.gov | Moderate gap, indicating a balance of stability and reactivity |

| Dipole Moment | Overall polarity of the molecule | Significant, due to the polar carbamate (B1207046) group |

| Molecular Electrostatic Potential (MESP) | Maps electron-rich and electron-poor regions researchgate.net | Negative potential on carbonyl oxygen; positive on N-H proton |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. nih.gov By calculating the potential energy surface of a reaction, DFT can identify intermediates, transition states, and determine activation energies, providing a comprehensive understanding of the reaction pathway. nih.gov

For carbamates, DFT studies have been instrumental in clarifying their role in various transformations. For instance, in transition-metal-catalyzed cross-coupling reactions involving aryl carbamates, DFT calculations have detailed the full catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov Such studies can explain experimental observations, such as why certain catalysts are effective or why specific bonds are selectively cleaved. nih.govresearchgate.net

A typical DFT investigation of a reaction mechanism involves:

Optimization of Reactants, Intermediates, and Products: Determining the lowest energy structures for all stable species in the reaction.

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants to products. This is a critical step, as the energy of the TS determines the reaction rate.

Calculating Reaction Energies and Activation Barriers: The difference in energy between the reactants and the transition state gives the activation energy, which is essential for predicting reaction kinetics.

In the context of this compound, DFT could be used to model its hydrolysis, a common reaction for carbamates. A study on the enzymatic hydrolysis of the carbamate methomyl (B1676398) using a combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach identified a two-step mechanism involving a serine-initiated nucleophilic attack followed by C-O bond cleavage. mdpi.com DFT calculations elucidated the free energy profiles and identified the rate-determining step. mdpi.com Similarly, DFT could predict whether the hydrolysis of this compound proceeds via an addition-elimination mechanism and calculate the energy barriers for each step.

Modeling of Reactive Sites and Transition States in Carbamate Transformations

Identifying reactive sites and characterizing the fleeting geometry of transition states are central to understanding and controlling chemical reactions. mit.edu Computational modeling provides the means to visualize and analyze these transient structures, which are often impossible to observe experimentally. mit.edu

As mentioned, MESP is a primary tool for identifying reactive sites. For carbamate transformations, this allows chemists to predict where a proton, metal ion, or other electrophile might bind, or where a nucleophile will attack. Furthermore, analyses like Natural Bond Orbital (NBO) can provide detailed information on atomic charges and orbital interactions, further refining the picture of reactivity. researchgate.net

Modeling transition states is computationally more demanding but yields invaluable information. For example, in a DFT study of Suzuki-Miyaura reactions with aryl sulfamates and carbamates, a three-centered transition state was found for the turnover-limiting oxidative addition step. nih.gov The calculations revealed that specific interactions, such as the coordination of the ancillary ligand to the palladium catalyst, play a key role in lowering the activation barrier. nih.gov

For carbamate-involved reactions, such as C-H insertion, DFT calculations can support a stepwise mechanism and provide insight into the origins of stereoselectivity. acs.org In one study, computations revealed that the placement of an electron-donating group (like the oxygen and nitrogen in a carbamate) stabilizes a carbocation intermediate formed during the reaction, thereby activating adjacent C-H bonds for insertion. acs.org

The following table summarizes key computational outputs used in modeling reactive sites and transition states for a hypothetical reaction involving a carbamate.

| Computational Target | Methodology | Insight Gained | Relevance to Carbamate Chemistry |

|---|---|---|---|

| Reactive Sites | MESP, NBO Charge Analysis | Identifies nucleophilic and electrophilic centers | Predicts attack at carbonyl carbon, protonation of oxygen/nitrogen |

| Reaction Intermediates | Geometry Optimization | Characterizes stable species along the reaction path | Models tetrahedral intermediates in hydrolysis or catalytic species |

| Transition States (TS) | TS Search Algorithms (e.g., QST2/3, Berny) | Determines the structure and energy of the reaction barrier | Elucidates the geometry of bond-making/breaking in C-O cleavage |

| Activation Energy (Ea) | Energy difference between reactant and TS | Quantifies the kinetic barrier of a reaction step | Explains reaction rates and identifies the rate-determining step mdpi.com |

Computational Studies on Intermolecular Interactions and Host-Guest Chemistry

Intermolecular interactions are the forces that dictate how molecules recognize and interact with each other, influencing everything from crystal packing to biological activity. researchgate.net this compound, with its combination of a phenyl ring (capable of π-π stacking and C-H···π interactions), a carbonyl group (a strong hydrogen bond acceptor), and an N-H group (a hydrogen bond donor), can participate in a rich network of non-covalent interactions.

In the realm of supramolecular and host-guest chemistry, computational modeling helps predict and understand how a "guest" molecule like this compound might bind within the cavity of a "host" molecule, such as a cyclodextrin (B1172386) or calixarene. researchgate.net Studies have shown the formation of supramolecular structures based on inclusion complexation between cyclodextrin carbamates and other molecules. nih.gov Computational approaches, including molecular dynamics simulations and free energy calculations, can predict the stability and preferred orientation of the guest within the host. nih.gov These calculations are critical for the rational design of host-guest systems for applications like drug delivery or catalysis. researchgate.netnih.gov

Advanced Spectroscopic and Chromatographic Techniques for Phenyl Methoxycarbamate Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of phenyl methoxycarbamate. It provides detailed information about the chemical environment of each atom, allowing for complete structural assignment.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers fundamental insights into the compound's structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the N-H proton, and the methoxy (B1213986) protons. The aromatic protons typically appear as a complex multiplet in the downfield region (approx. 7.0-7.4 ppm). The methoxy group protons would present as a singlet further upfield, while the N-H proton signal would also be a singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key expected signals include the carbonyl carbon of the carbamate (B1207046) group (downfield), the aromatic carbons (with distinct shifts for the ipso, ortho, meta, and para positions), and the methoxy carbon (upfield). While specific experimental data is not readily available in public literature, typical chemical shifts can be predicted based on the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Phenyl C1 (ipso) | ¹³C | ~151 | s |

| Phenyl C2/C6 (ortho) | ¹³C | ~122 | d |

| Phenyl C3/C5 (meta) | ¹³C | ~129 | d |

| Phenyl C4 (para) | ¹³C | ~126 | d |

| C=O (Carbonyl) | ¹³C | ~154 | s |

| -OCH₃ | ¹³C | ~52 | q |

| Phenyl H2/H6 (ortho) | ¹H | ~7.1 | d |

| Phenyl H3/H5 (meta) | ¹H | ~7.4 | t |

| Phenyl H4 (para) | ¹H | ~7.2 | t |

| -OCH₃ | ¹H | ~3.8 | s |

| -NH- | ¹H | Variable | s |

Note: The chemical shifts are estimated values and can vary based on the solvent and experimental conditions.

In cases of spectral complexity or ambiguity, computational methods are employed to support experimental NMR data. Density Functional Theory (DFT) calculations can predict the ¹H and ¹³C chemical shifts of this compound with a high degree of accuracy. By calculating the magnetic shielding tensors for a computationally optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with the experimental data provides strong evidence for the correct assignment of signals and confirms the proposed structure.

Mass Spectrometry (MS) in Reaction Monitoring and Product Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and for studying its fragmentation patterns, which aids in structural confirmation and reaction monitoring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₉NO₂), the calculated exact mass is 151.06333 Da. nih.gov HRMS analysis can confirm the elemental composition of the synthesized compound by matching the experimental mass to the theoretical mass with a very low margin of error (typically within 5 ppm), thus distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of this compound. In this technique, the molecular ion ([M+H]⁺ or M⁺˙) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.

A primary fragmentation pathway for N-methylcarbamates involves the cleavage of the carbamate bond. For this compound, this can lead to two key fragments:

Loss of methyl isocyanate (CH₃NCO): A characteristic fragmentation for N-methylcarbamates is the neutral loss of 57 Da, corresponding to methyl isocyanate. This results in the formation of a phenol (B47542) radical cation at m/z 94.

Formation of the methoxycarbonyl iminium ion: Cleavage of the phenyl ester bond can lead to the formation of a fragment at m/z 58, corresponding to [CH₃NH=C=O]⁺.

GC-MS analysis data confirms that the most abundant fragment ion (base peak) for this compound is observed at m/z 94, corresponding to the phenol moiety. nih.gov

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Ion Structure | Formula | Note |

|---|---|---|---|

| 151 | [C₆H₅OC(O)NHCH₃]⁺˙ | [C₈H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 94 | [C₆H₅OH]⁺˙ | [C₆H₆O]⁺˙ | Base Peak; loss of CH₃NCO |

| 66 | [C₅H₆]⁺˙ | [C₅H₆]⁺˙ | Loss of CO from m/z 94 |

| 58 | [CH₃NH=C=O]⁺ | [C₂H₄NO]⁺ | Methoxycarbonyl iminium ion |

Chromatographic Separations (HPLC, GC) for Purity Assessment and Reaction Profiling

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and degradation products, thereby enabling purity assessment and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for the analysis of phenyl N-methylcarbamates. researchgate.net A typical setup involves a C8 or C18 stationary phase with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is often performed using a UV detector, with a wavelength set around 220 nm. researchgate.net For enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS). researchgate.net In some applications, post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) followed by fluorescence detection is used to achieve very low detection limits for N-methylcarbamates. thermofisher.com

Gas Chromatography (GC): this compound can also be analyzed by gas chromatography. llu.edu However, thermal degradation can be a challenge for many N-alkylcarbamates, which may decompose to their corresponding phenols in the hot injector port. oup.com Studies have shown that using mixed-polarity liquid phases can allow for the chromatography of intact this compound with minimal decomposition. llu.eduoup.com Coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification of the compound and any degradation products, such as phenol. researchgate.net

Table 3: Example Chromatographic Conditions for this compound Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection Method |

|---|---|---|---|

| Reversed-Phase HPLC | C18 or C8 | Acetonitrile/Water or Methanol/Water Gradient | UV (220 nm), MS, or Fluorescence (with post-column derivatization) |

| Gas Chromatography (GC) | Mixed-polarity capillary column (e.g., Carbowax) | Helium or Nitrogen | FID (Flame Ionization Detector) or MS (Mass Spectrometry) |

Phenyl Methoxycarbamate As a Versatile Synthon and Directing Group in Organic Transformations

Role as a Traceless Directing Group in C-H Functionalization Reactions

The chelation-assisted strategy, where a functional group acts as an internal ligand to direct a metal catalyst to a specific C-H bond, is a cornerstone of this methodology. rsc.orgsemanticscholar.org While many directing groups are effective, their persistence in the final product necessitates additional removal steps. rsc.org The use of traceless directing groups like phenyl methoxycarbamate overcomes this limitation by being cleaved or transformed into a benign byproduct during the reaction sequence. rsc.orgresearchgate.net This strategy has been successfully employed in various transition metal-catalyzed C-H functionalization reactions, significantly expanding their synthetic utility. cam.ac.ukmdpi.com

Application in Cascade and Multicomponent Organic Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. nih.gov These reactions are characterized by their high atom economy and ability to generate molecular diversity quickly. nih.gov this compound and its derivatives can participate in such reaction sequences, contributing to the rapid assembly of intricate molecular architectures. frontiersin.org

MCRs are advantageous as they reduce the number of sequential steps, minimize waste, and often proceed under mild conditions. nih.gov The incorporation of functionalities derived from this compound into these reactions can lead to the formation of diverse and valuable organic compounds. frontiersin.orgresearchgate.net For instance, the reactivity of the carbamate (B1207046) moiety can be harnessed in palladium-assisted multicomponent processes to synthesize substituted amides and other nitrogen-containing heterocycles. beilstein-journals.org The development of novel MCRs involving this compound continues to be an active area of research, with the potential to streamline the synthesis of biologically active molecules and functional materials. researchgate.net

Precursor in the Synthesis of Substituted Organic Compounds and Heterocyclic Structures

This compound serves as a valuable starting material for the synthesis of a variety of substituted organic compounds and heterocyclic frameworks. nih.gov The reactivity of the carbamate functional group allows for its transformation into other important chemical motifs. For example, phenyl carbamates can be chemoselectively reacted to form ureas, which are prevalent structures in medicinal chemistry and materials science. nih.gov

The synthesis of polysubstituted aromatic compounds often requires careful planning to control the regioselectivity of substituent introduction. libretexts.org this compound can be strategically employed in these synthetic sequences. Furthermore, its derivatives can be utilized as precursors for more complex molecular architectures, including those found in natural products and pharmaceuticals. google.comresearchgate.net The ability to use this compound and related N-methoxy-N-methyl-β-enaminoketoesters as synthetic precursors opens avenues for the regioselective synthesis of various heterocyclic compounds. researchgate.net For instance, substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates have been synthesized and used to study intramolecular cyclization reactions, leading to the formation of 3-methyl-4H-1,3-benzoxazin-2(3H)-ones. nih.gov

Structure Reactivity Relationships and Design Principles in Phenyl Methoxycarbamate Chemistry

Influence of Substituent Effects on Chemical Reactivity (e.g., Hammett Analysis)

The reactivity of the aromatic ring in phenyl methoxycarbamate is significantly influenced by the presence of additional substituents. These effects can be quantified using linear free-energy relationships, most notably the Hammett equation. wikipedia.org This equation provides a framework for understanding how substituents alter the electronic environment of the phenyl ring, thereby affecting reaction rates and equilibria. libretexts.org

The Hammett equation is expressed as: log(k/k₀) = σρ or log(K/K₀) = σρ

Here, k or K is the rate or equilibrium constant for a reaction with a substituted phenyl ring, while k₀ or K₀ is the constant for the unsubstituted parent compound. The equation introduces two key parameters:

Substituent Constant (σ): This value is specific to each substituent and its position (meta or para) on the ring. It quantifies the electronic effect of the substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group (EWG), which deactivates the ring towards electrophilic substitution, while a negative σ value signifies an electron-donating group (EDG), which activates the ring. libretexts.orglibretexts.org

Reaction Constant (ρ): This value is characteristic of a specific reaction and its sensitivity to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value means the reaction is favored by electron-donating groups, indicating a buildup of positive charge. wikipedia.org

The influence of various substituents on the phenyl ring can be summarized by their respective σ values. Electron-donating groups stabilize positively charged intermediates (arenium ions) in electrophilic aromatic substitution, thus increasing the reaction rate. libretexts.org In contrast, electron-withdrawing groups are destabilizing and slow the reaction down. libretexts.org

| Substituent | σmeta | σpara | Electronic Effect | Impact on Reactivity of Phenyl Ring |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | +0.12 | -0.27 | Electron-donating (by resonance) | Activating |

| -CH₃ (Methyl) | -0.07 | -0.17 | Electron-donating (by induction) | Activating |

| -H (Hydrogen) | 0.00 | 0.00 | Reference | Reference |

| -Cl (Chloro) | +0.37 | +0.23 | Electron-withdrawing (by induction) | Deactivating |

| -CN (Cyano) | +0.56 | +0.66 | Electron-withdrawing (by resonance and induction) | Deactivating |

| -NO₂ (Nitro) | +0.71 | +0.78 | Strongly electron-withdrawing (by resonance and induction) | Strongly Deactivating |

Rational Design of Methoxycarbamate Derivatives for Targeted Chemical Properties

Rational design involves the deliberate modification of a molecule's structure to achieve a specific function or enhance a desired property. The carbamate (B1207046) functional group is a versatile scaffold in this regard due to its structural and electronic characteristics. It is chemically stable and can act as a hydrogen bond donor and acceptor, making it valuable in designing molecules that interact with biological targets like enzymes or receptors. acs.orgnih.gov

In medicinal chemistry, the carbamate moiety is often used as a "peptide bond surrogate," replacing the more easily metabolized amide bond in peptide-like molecules to improve their stability and ability to permeate cell membranes. acs.orgnih.gov The rational design of this compound derivatives could follow several strategies to achieve targeted properties:

Modification of the Phenyl Ring: Introducing substituents onto the phenyl ring can modulate the molecule's interaction with a target protein. Structure-activity relationship (SAR) studies, often guided by molecular docking, can determine which positions on the ring are ideal for adding groups that can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) within a binding site. nih.gov

Alteration of the Carbamate Group: The N- and O-termini of the carbamate offer opportunities for modification. Changing the methyl group to a larger alkyl or aryl group can influence steric interactions and metabolic stability.

Prodrug Approach: Derivatives can be designed as prodrugs that are inactive until they are chemically or enzymatically converted into the active form within the body. This approach can be used to improve bioavailability or target the drug to specific tissues. nih.gov

The goal of such rational design is to optimize a lead compound into a molecule with improved potency, selectivity, and pharmacokinetic properties. chemrxiv.orgnih.govmdpi.com

| Design Strategy | Structural Modification Example | Targeted Chemical Property | Potential Application |

|---|---|---|---|

| Enhance Target Binding | Add a hydroxyl or amino group to the phenyl ring | Increased hydrogen bonding with an enzyme active site | Enzyme Inhibition |

| Improve Metabolic Stability | Replace the N-methyl group with a bulkier group | Steric hindrance to prevent enzymatic cleavage | Longer-lasting drugs |

| Increase Water Solubility | Incorporate a polar functional group (e.g., -COOH) | Improved formulation and bioavailability | Pharmaceuticals |

| Modulate Electronic Properties | Add a strong electron-withdrawing group (e.g., -CF₃) | Increased electrophilicity of the carbonyl carbon | Covalent inhibitors |

Analysis of Molecular Descriptors and Their Correlation with Chemical Activity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies use computational methods to establish a mathematical correlation between a molecule's chemical structure and its biological or chemical activity. nih.gov This is achieved by calculating a set of "molecular descriptors"—numerical values that encode different aspects of a molecule's structure and physicochemical properties. mdpi.comnih.gov

For carbamates, including this compound, these studies can provide valuable insights into their mechanism of action. For example, the anticholinesterase activity of a series of phenyl carbamates has been successfully correlated with their molecular structural parameters. nih.gov

Commonly used molecular descriptors in such analyses include:

Electronic Descriptors: These describe the electronic properties of the molecule. Density Functional Theory (DFT) is often used to calculate descriptors like the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO-LUMO gap (ΔE) is an indicator of chemical reactivity and stability. Other electronic descriptors include ionization potential, electron affinity, chemical hardness (η), and electrophilicity (ω). nih.gov

Topological Descriptors: These are numerical representations of molecular branching, shape, and size, derived from the 2D graph of the molecule.

Quantum-Chemical Descriptors: These include properties like partial atomic charges, dipole moment, and bond orders.

Once calculated, these descriptors are used to build a statistical model, often through multi-linear regression (MLR), that links the structural features to the observed activity. nih.gov Such models can reliably predict the activity of new, unsynthesized compounds, thereby guiding the rational design process and prioritizing candidates for synthesis and testing. nih.gov

| Molecular Descriptor | Abbreviation | Typical Information Provided | Correlation with Chemical Activity |

|---|---|---|---|

| Energy of Highest Occupied Molecular Orbital | E-HOMO | Represents the ability to donate an electron. | Higher E-HOMO values can correlate with greater reactivity in reactions involving electron donation. |

| Energy of Lowest Unoccupied Molecular Orbital | E-LUMO | Represents the ability to accept an electron. | Lower E-LUMO values can indicate higher susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ΔE | Indicates molecular stability and chemical reactivity. | A smaller gap generally implies higher reactivity. |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. | Higher electrophilicity can be correlated with the ability to form covalent bonds with biological nucleophiles. |

| Log P (Partition Coefficient) | Log P | Indicates the lipophilicity (fat-solubility) of a molecule. | Correlates with membrane permeability and bioavailability. |

Future Outlook and Emerging Avenues in Phenyl Methoxycarbamate Research

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of phenyl methoxycarbamate and its derivatives heavily relies on catalytic processes. A primary focus of future research is the development of next-generation catalysts that offer superior performance in terms of reaction rates, yields, and selectivity, particularly in non-phosgene routes which are environmentally preferable.

Key research trends in catalysis include:

Heterogeneous Catalysts: There is a strong movement towards solid catalysts that can be easily separated from the reaction mixture and recycled, reducing waste and cost. sciencedaily.com Research is active in the area of mesoporous materials, such as AlSBA-15, which have shown high catalytic activity for the synthesis of methyl N-phenyl carbamate (B1207046) from dimethyl carbonate and aniline (B41778). researchgate.net Supported zirconia catalysts are also being investigated for this conversion, with studies indicating that the choice of support material, like SiO2, is crucial for optimal performance. researchgate.net

Nanocatalysis: The use of nanomaterials as catalysts is a promising frontier. Their high surface-area-to-volume ratio can lead to significantly enhanced catalytic activity. Future work may involve designing specific nanostructures to improve catalyst stability and prevent leaching of active metal components.

Bimetallic and Multi-metallic Systems: Combining two or more metals in a catalytic system can create synergistic effects, leading to improved performance that surpasses that of single-metal catalysts. For instance, the incorporation of a second metal like FeCl3 has been shown to increase selectivity in related carbamate syntheses. researchgate.net

Palladium Complexes: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming the aryl C-N bonds present in this compound derivatives. benthamdirect.com Ongoing research is focused on developing more robust and efficient palladium catalysts, such as the Xphos Pd G2 system, which enables the use of readily available aryl chlorides under mild conditions. benthamdirect.com This simplifies the synthesis process and expands the range of accessible molecular structures. benthamdirect.com

| Catalyst System | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Mesoporous AlSBA-15 | Aniline + Dimethyl Carbonate | High activity, recyclable, easy separation | researchgate.net |

| Supported Zirconia (on SiO2) | Aniline + Dimethyl Carbonate | Improved selectivity, identifies N,N-dimethylaniline as a key byproduct | researchgate.net |

| Xphos Pd G2 | Aryl Chlorides + Methyl Carbamate | High efficiency for C-N bond formation, mild reaction conditions, operational simplicity | benthamdirect.com |

| Lead (Pb) Compounds | Aniline + Dimethyl Carbonate | High conversion (97%) and selectivity (95%) in short reaction times | researchgate.netresearchgate.net |

| Ce-Based Complex Oxides | Aniline + Dimethyl Carbonate | Investigated for catalytic synthesis, with a focus on understanding reaction byproducts | researchgate.net |

Integration with Sustainable and Green Chemistry Methodologies

Aligning chemical production with the principles of green chemistry is a global imperative. nih.gov Research into this compound synthesis is increasingly focused on developing environmentally benign processes that minimize waste, reduce energy consumption, and utilize safer reagents. jddhs.comjddhs.com

Emerging green chemistry strategies include:

Alternative Reaction Media: The use of hazardous and volatile organic solvents is a major environmental concern. jddhs.com Future studies will likely focus on utilizing greener solvents such as ionic liquids, supercritical fluids (like CO2), or even performing reactions in solvent-free conditions. nih.gov One study highlighted that using toluene (B28343) as a solvent instead of excess methanol (B129727) increased both the conversion of phenylurea and the selectivity to methyl N-phenyl carbamate. researchgate.net

Energy-Efficient Synthesis: Innovative techniques that reduce the energy footprint of chemical reactions are being explored. jddhs.com Microwave-assisted synthesis, for example, can dramatically shorten reaction times and improve yields, contributing to a more sustainable process. jddhs.commdpi.com

Renewable Feedstocks: A long-term goal is to move away from petroleum-based starting materials. Research into converting biomass-derived platform molecules into the necessary precursors for this compound synthesis represents a significant step towards a circular chemical economy.

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. mdpi.com Non-phosgene routes, such as the reaction of phenylurea with methanol or the carbonylation of amines, are prime examples of this principle in action for carbamate synthesis. researchgate.netresearchgate.net

| Green Chemistry Approach | Application in Methoxycarbamate Synthesis | Potential Benefits | Reference |

|---|---|---|---|

| Use of Greener Solvents | Replacing excess methanol with solvents like toluene or benzene (B151609) in the reaction of phenylurea and methanol. | Increased conversion and selectivity; reduced use of reactants as solvents. | researchgate.net |

| Recyclable Catalysts | Employing solid catalysts like mesoporous silica (B1680970) (MCM-41) or AlSBA-15. | Waste reduction, cost savings, simplified product purification. | researchgate.netresearchgate.net |

| Energy-Efficient Methods | Application of microwave-assisted synthesis. | Faster reactions, reduced energy consumption, potentially higher yields. | jddhs.commdpi.com |

| High Atom Economy Routes | Developing non-phosgene pathways, e.g., from aniline and dimethyl carbonate. | Minimizes hazardous reagents and byproducts. | researchgate.net |

Advancements in Theoretical Predictions and Computational Design of Methoxycarbamate Chemistry

Theoretical and computational chemistry are becoming indispensable tools for accelerating chemical research and development. mit.edu By simulating molecular behavior, scientists can predict reaction outcomes, design novel molecules, and gain deeper insights into reaction mechanisms without the need for extensive, time-consuming experiments. mdpi.combu.edu

Future contributions in this area are expected to include:

Catalyst Design: Computational models can be used to design catalysts with optimized activity and selectivity. By simulating the interaction between a catalyst and the reactants at the molecular level, researchers can identify the key structural features required for efficient catalysis and rationally design new catalytic systems.

Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can map out the entire energy landscape of a reaction. scispace.com This allows for a detailed understanding of the reaction mechanism, identification of rate-limiting steps, and prediction of potential byproducts. Such insights are crucial for optimizing reaction conditions to favor the desired product.

Predictive Modeling: Machine learning and artificial intelligence (AI) are poised to revolutionize chemical synthesis. By training algorithms on large datasets of known reactions, it may become possible to predict the optimal conditions for synthesizing a specific this compound derivative or even to discover entirely new synthetic routes.

Virtual Screening: For applications in drug discovery or materials science, computational tools can be used to screen vast virtual libraries of this compound derivatives for desired properties. This can significantly narrow down the number of candidate molecules that need to be synthesized and tested in the laboratory.

Exploration of New Reaction Manifolds and Synthetic Applications

While the core structure of this compound is well-established, research continues to uncover new ways to synthesize and utilize this versatile compound and its derivatives.

Future explorations are likely to focus on:

Novel Synthetic Routes: The development of palladium-catalyzed intermolecular amidation of aryl chlorides represents a significant advancement, providing a straightforward and efficient route to a wide array of methyl N-phenyl carbamate derivatives. benthamdirect.com Future work will likely expand upon this, exploring other cross-coupling reactions and novel catalytic cycles to further diversify the range of accessible structures.

Applications in Medicinal Chemistry: The carbamate functional group is a key component in many pharmaceuticals. The ability to efficiently synthesize a variety of substituted phenyl methoxycarbamates opens the door to creating new libraries of compounds for drug discovery programs. benthamdirect.com

Materials Science: The structural properties of phenyl methoxycarbamates make them potential building blocks for new polymers and functional materials. Research may explore their incorporation into polyurethanes or other polymers to impart specific thermal, mechanical, or optical properties.

Biomarker Development: this compound has been identified as a stable product formed from the hydrolysis of methyl isocyanate adducts on proteins like hemoglobin. researchgate.netnih.gov This has led to the development of analytical methods to use it as a biomarker for exposure to the highly toxic chemical, methyl isocyanate. researchgate.netnih.gov Further research could refine these methods or explore similar applications for other isocyanates.

Q & A

Q. What are the standard laboratory synthesis protocols for phenyl methoxycarbamate, and what analytical techniques validate its purity?

this compound is synthesized via carbamate-forming reactions, often involving methoxyamine and substituted phenyl precursors. A validated protocol includes:

- Step 1 : Reacting methoxyamine hydrochloride with carbonyl diimidazole (CDI) in acetonitrile to generate an activated intermediate .

- Step 2 : Coupling with a phenyl substrate under basic conditions (e.g., imidazole as a base).

- Validation : and NMR are critical for structural confirmation. For example, NMR (CDCl) shows a singlet at δ 3.72 ppm (OCH) and aromatic protons between δ 7.12–7.43 ppm . Purity is further confirmed via HRMS (e.g., [M+H] at m/z 199.0714) .

Q. How is this compound characterized in catalytic systems, and what role does it play in enantioselective reactions?

In rhodium-catalyzed atroposelective olefination, this compound acts as a directing group. Key observations include:

- Substituent Effects : Electron-donating para substituents (e.g., –OCH) enhance reaction yields (up to 90%) and enantiomeric ratios (e.r. > 90:10), while halogens or electron-withdrawing groups reduce selectivity .

- Mechanistic Insight : The carbamate’s oxygen coordinates with the rhodium catalyst, stabilizing transition states and enabling axial chirality transfer .

Q. What are the primary agricultural research applications of this compound derivatives?

this compound is a key scaffold in fungicides. For example:

- Grape Downy Mildew Control : Formulations combining methoxycarbamate with cyazofamid in suspending agents improve stability and efficacy, achieving >80% disease inhibition under field conditions .

- Structure-Activity Relationship (SAR) : Derivatives like pyraclostrobin (containing methoxycarbamate) target fungal cytochrome bc1 complexes, with para-chloro substituents critical for binding affinity .

Advanced Research Questions

Q. How do electronic and steric substituent effects on the phenyl ring influence catalytic outcomes in transition-metal systems?

Substituent positioning significantly impacts reaction efficiency and stereoselectivity (Table 1):

| Substituent (Para Position) | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|

| –OCH | 90 | 95:5 |

| –Cl | 85 | 85:15 |

| –COOCH | 70 | 80:20 |

| –H (unsubstituted) | 65 | 90.5:9.5 |

Data adapted from rhodium-catalyzed olefination studies .

Key Insight : Electron-donating groups stabilize intermediates via resonance, while steric bulk at meta/ortho positions disrupts catalyst-substrate alignment.

Q. What methodologies address stability challenges in this compound-based agrochemical formulations?

Instability in aqueous environments is mitigated via:

- Microencapsulation : Encasing the compound in polymer matrices (e.g., polyurea) prolongs half-life from 24 hours to >7 days .

- pH Optimization : Buffering formulations to pH 6–7 minimizes hydrolysis of the carbamate bond .

- Synergistic Additives : Co-formulating with surfactants (e.g., alkyl polyglycosides) enhances dispersion and reduces photodegradation .

Q. How can contradictory enantioselectivity data in catalytic systems be resolved?

Discrepancies in enantiomeric ratios (e.g., 90.5:9.5 vs. 95:5 for unsubstituted vs. substituted derivatives) arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve catalyst-substrate interaction but may destabilize intermediates.

- Temperature Gradients : Lower temperatures (0–5°C) favor kinetic control, enhancing selectivity .

- Catalyst Loading : Sub-stoichiometric rhodium (1–2 mol%) reduces side reactions, as validated by kinetic studies .

Q. What safety protocols are critical for handling this compound in research laboratories?

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant goggles, and NIOSH-approved respirators are mandatory due to potential dermal/ocular toxicity .

- Spill Management : Absorb leaks with vermiculite, collect in sealed containers, and decontaminate with 10% sodium bicarbonate solution .

- Waste Disposal : Incinerate at >800°C to ensure complete decomposition of carbamate bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.